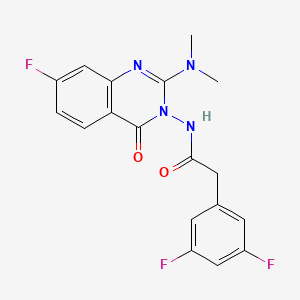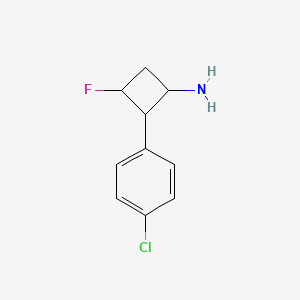
4-Quinolinol, 3-chloro-2-(trichloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinol, 3-chloro-2-(trichloromethyl)- is a chemical compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a trichloromethyl group and a chlorine atom attached to the quinoline ring, making it a highly chlorinated derivative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-quinolinol with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinol, 3-chloro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated quinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Less chlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Quinolinol, 3-chloro-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- involves its interaction with cellular components. It is believed to inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The trichloromethyl group enhances its reactivity and ability to form stable complexes with metal ions, which can further influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Quinolinol, 3-chloro-2-methyl-
- 4-Quinolinol, 3-chloro-2-(dichloromethyl)-
- 4-Quinolinol, 3-chloro-2-(chloromethyl)-
Uniqueness
4-Quinolinol, 3-chloro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group increases the compound’s reactivity and potential for forming stable complexes, making it more versatile in various applications compared to its less chlorinated analogs .
Propiedades
Número CAS |
502141-83-5 |
|---|---|
Fórmula molecular |
C10H5Cl4NO |
Peso molecular |
297.0 g/mol |
Nombre IUPAC |
3-chloro-2-(trichloromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5Cl4NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) |
Clave InChI |
DRTMMKRMBMLHJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)


